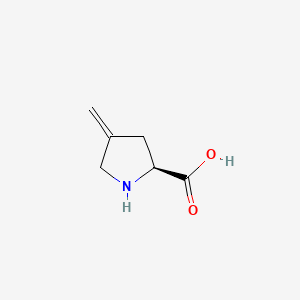
4-Methylene-L-proline
Descripción general
Descripción
4-Methylene-L-proline is an analogue of proline . Proline is an organic acid classed as a proteinogenic amino acid, although it does not contain the amino group -NH2 but is rather a secondary amine . The secondary amine nitrogen is in the protonated form (NH2+) under biological conditions, while the carboxyl group is in the deprotonated −COO− form .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, basic hydrolysis of 6 easily afforded N-Boc 4-methylene proline 5 without loss of enantiopurity . The stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features, as well as their utility as proline congeners in medicinally relevant compounds have been discussed .Molecular Structure Analysis
The molecular formula of this compound is C6H9NO2 . It has an average mass of 127.141 Da and a mono-isotopic mass of 127.063332 Da .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives using L-proline as a green organocatalyst under reflux conditions in ethanol .Aplicaciones Científicas De Investigación
Protein Folding and Structure
4-Methylene-L-proline plays a crucial role in protein folding and structure. Synthetic analogues of L-proline, including this compound, are valuable for studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells. These analogues are important in understanding the regulation of protein folding and structure, and are also used in industrial applications such as the production of microorganisms that overproduce L-proline (Bach & Takagi, 2013).
Organic Synthesis
L-Proline and its derivatives, including this compound, are used as catalysts in organic synthesis. They facilitate various chemical reactions like the Knoevenagel condensation, which is essential for creating specific organic compounds (Karade et al., 2007). Additionally, L-proline is used in the synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, showcasing its versatility as a catalyst (Balalaie et al., 2006).
Stress Tolerance in Microorganisms
L-Proline derivatives, including this compound, enhance osmotic and temperature stress tolerance in microorganisms like Bacillus subtilis. These compounds play a vital role in the adaptability of microorganisms to environmental stresses (Bashir et al., 2014).
Cryopreservation
L-Proline, including its analogues, serves as a natural cryoprotectant, aiding in the cryopreservation of biological samples like mammalian oocytes. This application is significant in the fields of reproductive biology and medicine (Zhang et al., 2016).
Metabolic Engineering
This compound is significant in metabolic engineering, particularly in the production of trans-4-hydroxy-L-proline, an important amino acid for medicinal and industrial applications. Advances in metabolic engineering have improved the biosynthetic pathways of such compounds in microorganisms (Zhang et al., 2021).
Protein Crystallography
L-Proline is used as a cryoprotectant in protein crystallography. It helps prepare crystals of various proteins for low-temperature data collection, which is crucial for understanding protein structures and functions (Pemberton et al., 2012).
Pharmaceutical Synthesis
This compound and its derivatives are utilized in the synthesis of pharmaceuticals, serving as chiral building blocks. Their unique properties facilitate the creation of diverse bioactive molecules (Hofman et al., 2019).
Safety and Hazards
4-Methylene-L-proline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Propiedades
IUPAC Name |
(2S)-4-methylidenepyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(6(8)9)7-3-4/h5,7H,1-3H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYQZZMUNYLHII-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942454 | |
| Record name | 4-Methylideneproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20309-87-9 | |
| Record name | 4-Methyleneproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020309879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylideneproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


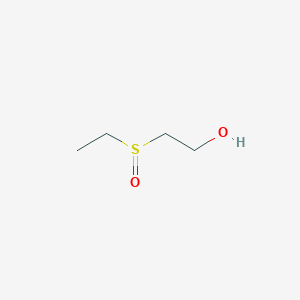


![1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone](/img/structure/B1211688.png)
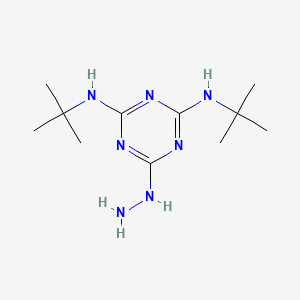
![2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211693.png)
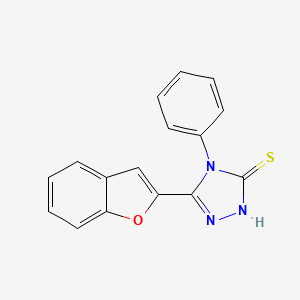
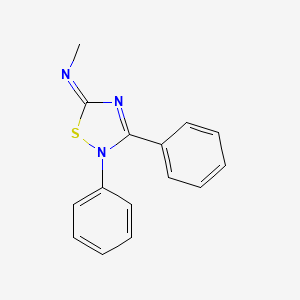
![5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole](/img/structure/B1211698.png)
![8,9,10,11,11-Pentachloro-1-azatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B1211702.png)
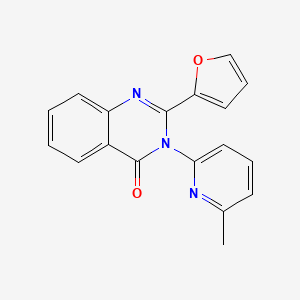


![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)
